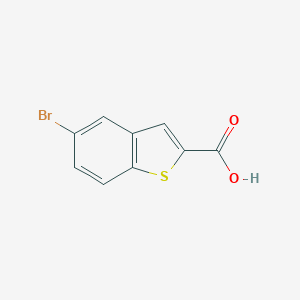

5-Bromo-1-benzothiophene-2-carboxylic acid

Description

Propriétés

IUPAC Name |

5-bromo-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO2S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNFNEFYXIPHCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353282 | |

| Record name | 5-bromo-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7312-10-9 | |

| Record name | 5-bromo-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-benzo[b]thiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

5-Bromo-1-benzothiophene-2-carboxylic acid chemical properties

An In-depth Technical Guide to 5-Bromo-1-benzothiophene-2-carboxylic acid

Introduction

5-Bromo-1-benzothiophene-2-carboxylic acid is a heterocyclic organic compound featuring a benzothiophene core structure. This bicyclic system, where a benzene ring is fused to a thiophene ring, is a prominent scaffold in medicinal chemistry.[1][2] The presence of a bromine atom at the 5-position and a carboxylic acid group at the 2-position makes it a versatile synthetic intermediate for the development of novel therapeutic agents and materials.[3] Benzothiophene derivatives have shown a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2] This document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 5-Bromo-1-benzothiophene-2-carboxylic acid, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

5-Bromo-1-benzothiophene-2-carboxylic acid is a solid at room temperature. Its core structure and functional groups dictate its physical and chemical behavior. The key properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 5-bromo-1-benzothiophene-2-carboxylic acid | PubChem[4] |

| CAS Number | 7312-10-9 | PubChem[4], Sigma-Aldrich |

| Molecular Formula | C₉H₅BrO₂S | PubChem[4], Sigma-Aldrich |

| Molecular Weight | 257.11 g/mol | PubChem[4] |

| Exact Mass | 255.91936 Da | PubChem[4] |

| Appearance | Solid | Sigma-Aldrich |

| Topological Polar Surface Area | 65.5 Ų | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |

| Rotatable Bond Count | 1 | PubChem[4] |

| XLogP3-AA | 3.5 | PubChem[4] |

| SMILES | C1=CC2=C(C=C1Br)C=C(S2)C(=O)O | PubChem[4] |

| InChI Key | ONNFNEFYXIPHCA-UHFFFAOYSA-N | PubChem[4], Sigma-Aldrich |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of 5-Bromo-1-benzothiophene-2-carboxylic acid. Key spectral data includes Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

-

¹H NMR Spectroscopy : The proton NMR spectrum is used to identify the hydrogen atoms in the molecule. Data for this specific compound is available, which would show characteristic signals for the aromatic protons on the benzothiophene ring system.[5]

-

¹³C NMR Spectroscopy : The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight and provides fragmentation patterns that help in structural elucidation.

-

Infrared (IR) Spectroscopy : The IR spectrum reveals the presence of key functional groups. For this molecule, characteristic peaks would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and absorptions corresponding to the aromatic C-H and C=C bonds.

Experimental Protocols

Synthesis

While specific literature detailing the synthesis of 5-Bromo-1-benzothiophene-2-carboxylic acid is not abundant in the provided results, a plausible synthetic route can be inferred from general methods for creating benzothiophenes.[6] One common approach involves the cyclization of a suitably substituted precursor. For instance, a reaction cascade starting from a brominated thiophenol derivative could be employed.

Below is a conceptual workflow for a potential synthesis pathway.

Caption: Conceptual workflow for the synthesis of 5-Bromo-1-benzothiophene-2-carboxylic acid.

Purification

Purification of the final product is typically achieved through standard laboratory techniques such as:

-

Recrystallization : Using an appropriate solvent system to obtain a highly pure crystalline solid.

-

Column Chromatography : Employing a silica gel stationary phase and a suitable eluent mixture (e.g., hexane/ethyl acetate) to separate the product from impurities.

The purity of the compound is then confirmed by analytical techniques like melting point determination, NMR spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Reactivity and Applications in Drug Development

The chemical reactivity of 5-Bromo-1-benzothiophene-2-carboxylic acid is dominated by its two primary functional groups: the carboxylic acid and the aryl bromide. This dual functionality makes it a valuable building block for creating diverse molecular libraries.

-

Carboxylic Acid Group : The -COOH group can readily undergo esterification, amide bond formation, and reduction. These reactions are fundamental in medicinal chemistry for modifying a compound's solubility, bioavailability, and binding interactions with biological targets.[3]

-

Aryl Bromide : The bromine atom at the 5-position is susceptible to nucleophilic substitution but is more commonly used in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[3][7] This allows for the introduction of various aryl or heteroaryl groups, significantly expanding molecular complexity.

The compound serves as a key precursor for synthesizing novel bioactive molecules. For instance, derivatives of the closely related 5-bromothiophene-2-carboxylic acid have been used to create compounds with antibacterial activity against drug-resistant Salmonella Typhi and others with potential spasmolytic effects for treating conditions like irritable bowel syndrome.[3][8] Similarly, derivatives of the benzothiophene scaffold are being investigated as potent anticancer agents.[9][10]

Caption: Key reaction pathways for 5-Bromo-1-benzothiophene-2-carboxylic acid in drug discovery.

Safety and Handling

5-Bromo-1-benzothiophene-2-carboxylic acid is classified as harmful and an irritant.[4][11]

-

Hazards : It is harmful if swallowed, in contact with skin, or if inhaled.[4][11] It causes skin irritation and serious eye irritation.[4][11] It may also cause respiratory irritation.[11]

-

GHS Classification : Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, and Eye Irritation.[4]

-

Personal Protective Equipment (PPE) : When handling this compound, appropriate PPE should be worn, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.[12]

-

Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[12][13]

For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[14]

References

- 1. Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. 5-Bromothiophene-2-carboxylic acid, 98%|CAS 7311-63-9 [benchchem.com]

- 4. 5-Bromo-benzo(b)thiophene-2-carboxylic acid | C9H5BrO2S | CID 737737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-BROMO-1-BENZOTHIOPHENE-2-CARBOXYLIC ACID(7312-10-9) 1H NMR spectrum [chemicalbook.com]

- 6. Benzothiophene synthesis [organic-chemistry.org]

- 7. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemical-label.com [chemical-label.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. CAS#:7312-11-0 | Methyl 5-bromo-1-benzothiophene-2-carboxylate | Chemsrc [chemsrc.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 5-Bromo-1-benzothiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthetic pathways for 5-bromo-1-benzothiophene-2-carboxylic acid, a key intermediate in medicinal chemistry and materials science. This document outlines a viable multi-step synthesis beginning with commercially available starting materials, including detailed experimental protocols, quantitative data, and visual representations of the reaction sequences. The information compiled is intended to support researchers and professionals in the efficient and reproducible synthesis of this valuable compound.

Introduction

5-Bromo-1-benzothiophene-2-carboxylic acid is a heterocyclic building block of significant interest in the development of novel pharmaceuticals and functional organic materials. The benzothiophene core is a privileged scaffold in medicinal chemistry, and the presence of a bromine atom at the 5-position and a carboxylic acid at the 2-position provides orthogonal handles for diverse chemical modifications. This allows for the construction of complex molecular architectures through reactions such as Suzuki and Sonogashira cross-couplings at the bromine position, and esterification or amidation at the carboxylic acid function.

This guide details a robust synthetic route to 5-bromo-1-benzothiophene-2-carboxylic acid, focusing on a well-established multi-step pathway.

Primary Synthesis Pathway: From 5-Bromo-2-fluorobenzonitrile

A reliable and well-documented pathway to 5-bromo-1-benzothiophene-2-carboxylic acid commences with the cyclization of 5-bromo-2-fluorobenzonitrile with methyl thioglycolate. This is followed by hydrolysis of the resulting ester and subsequent removal of the amino group.

Logical Workflow of the Synthesis

Caption: Multi-step synthesis of 5-Bromo-1-benzothiophene-2-carboxylic acid.

Step 1: Synthesis of Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate

The initial step involves a microwave-assisted cyclization reaction between 5-bromo-2-fluorobenzonitrile and methyl thioglycolate in the presence of a base.

Experimental Protocol:

A mixture of 5-bromo-2-fluorobenzonitrile (1.0 equivalent), methyl thioglycolate (1.05 equivalents), and triethylamine (3.1 equivalents) in dry dimethyl sulfoxide (DMSO) is subjected to microwave irradiation at 130 °C. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and poured into ice-water. The resulting solid precipitate is collected by filtration, washed with water, and dried under vacuum to yield the desired product.

| Starting Material | Reagents | Solvent | Temperature (°C) | Time | Yield (%) |

| 5-Bromo-2-fluorobenzonitrile | Methyl thioglycolate, Triethylamine | DMSO | 130 (Microwave) | 11 min | 96 |

Table 1: Reaction conditions for the synthesis of Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate.

Step 2: Hydrolysis to 3-Amino-5-bromobenzo[b]thiophene-2-carboxylic acid

The methyl ester is then hydrolyzed to the corresponding carboxylic acid under basic conditions.

Experimental Protocol:

Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate is suspended in a mixture of methanol and water. An aqueous solution of sodium hydroxide is added, and the mixture is heated to reflux. The reaction is monitored until the starting material is consumed. After cooling, the solution is acidified with a dilute acid (e.g., HCl) to precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and dried.

| Starting Material | Reagents | Solvents | Condition |

| Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate | Sodium Hydroxide | Methanol, Water | Reflux |

Table 2: Conditions for the hydrolysis of the methyl ester.

Step 3: Deamination via Sandmeyer-type Reaction

The final step involves the removal of the amino group. This is achieved through diazotization followed by a reduction of the diazonium salt.

Experimental Protocol:

3-Amino-5-bromobenzo[b]thiophene-2-carboxylic acid is dissolved in a suitable acidic medium, such as aqueous sulfuric acid, and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt. The diazonium salt solution is then treated with a reducing agent, such as hypophosphorous acid (H₃PO₂), and allowed to warm to room temperature. The product, 5-bromo-1-benzothiophene-2-carboxylic acid, precipitates from the solution and is collected by filtration, washed, and dried.

| Starting Material | Reagents | Conditions |

| 3-Amino-5-bromobenzo[b]thiophene-2-carboxylic acid | 1. Sodium Nitrite, Sulfuric Acid2. Hypophosphorous Acid | 0-5 °C to Room Temperature |

Table 3: Reagents and conditions for the deamination reaction.

Alternative Synthesis Pathway: From 4-Bromothiophenol

An alternative, though less detailed in the current literature, pathway involves the reaction of 4-bromothiophenol with an appropriate C2 synthon followed by cyclization.

Proposed Synthesis Scheme

Caption: Proposed synthesis from 4-Bromothiophenol.

This pathway would involve the initial S-alkylation of 4-bromothiophenol with a haloacetic acid derivative, followed by an intramolecular cyclization to form a benzothiophenone intermediate. Subsequent rearrangement and/or oxidation would lead to the desired 2-carboxylic acid. While conceptually straightforward, detailed experimental procedures and yields for this specific transformation are not as readily available in the literature.

Spectroscopic Data

The structural confirmation of 5-bromo-1-benzothiophene-2-carboxylic acid is typically achieved through standard spectroscopic methods.

| Technique | Key Data |

| ¹H NMR | Aromatic protons in the range of 7.5-8.5 ppm, with characteristic coupling patterns for the substituted benzene and thiophene rings. The carboxylic acid proton appears as a broad singlet downfield (>10 ppm). |

| ¹³C NMR | Signals for the carboxyl carbon (~165-170 ppm), the bromine-bearing carbon, and other aromatic carbons in the expected regions. |

| Mass Spec | Molecular ion peak corresponding to the calculated mass of C₉H₅BrO₂S, showing the characteristic isotopic pattern for a bromine-containing compound. |

Table 4: Expected Spectroscopic Data for 5-Bromo-1-benzothiophene-2-carboxylic acid.

Conclusion

The synthesis of 5-bromo-1-benzothiophene-2-carboxylic acid can be reliably achieved through a multi-step sequence starting from 5-bromo-2-fluorobenzonitrile. This pathway offers high yields and utilizes well-understood chemical transformations. While alternative routes exist in principle, the detailed experimental protocols for these are less established. The methodologies and data presented in this guide are intended to provide a solid foundation for researchers engaged in the synthesis of this important chemical intermediate, facilitating further advancements in drug discovery and materials science.

Spectroscopic Profile of 5-Bromo-1-benzothiophene-2-carboxylic acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-1-benzothiophene-2-carboxylic acid, a compound of interest for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and a visual representation of the analytical workflow.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 5-Bromo-1-benzothiophene-2-carboxylic acid.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ, ppm) | Atom | Chemical Shift (δ, ppm) | Atom |

| Data not available in search results | - | Data not available in search results | - |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results | - |

Table 3: Mass Spectrometry (MS) Data

| m/z | Assignment |

| 255.91936 (Monoisotopic) | [M]⁺ (Calculated for C₉H₅⁷⁹BrO₂S) |

| 257.91731 (Monoisotopic) | [M+2]⁺ (Calculated for C₉H₅⁸¹BrO₂S) |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and verification of scientific data. The following are generalized protocols for the acquisition of NMR, IR, and MS spectra for aromatic carboxylic acids like 5-Bromo-1-benzothiophene-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-Bromo-1-benzothiophene-2-carboxylic acid would be dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons. For ¹H NMR, standard acquisition parameters would be used. For ¹³C NMR, a proton-decoupled sequence would be employed to simplify the spectrum to single peaks for each unique carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly onto the crystal surface. The spectrum would be recorded over the standard mid-IR range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would be acquired using a mass spectrometer, likely with an electron ionization (EI) source. A small amount of the sample would be introduced into the instrument, where it is vaporized and then ionized by a high-energy electron beam. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected. The presence of bromine is typically indicated by a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two m/z units ([M]⁺ and [M+2]⁺).[1]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as 5-Bromo-1-benzothiophene-2-carboxylic acid.

Caption: General workflow for spectroscopic analysis.

Disclaimer: The specific numerical data for NMR and IR spectra were not available in the provided search results. The tables are presented as a template for the expected data.

References

Physical properties of 5-Bromo-1-benzothiophene-2-carboxylic acid (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 5-Bromo-1-benzothiophene-2-carboxylic acid, a key intermediate in organic synthesis and drug discovery. This document collates available data on its melting point and solubility, outlines general experimental protocols for the determination of these properties, and contextualizes the potential biological relevance of the broader benzothiophene class of compounds.

Core Physical Properties

The physical characteristics of 5-Bromo-1-benzothiophene-2-carboxylic acid are crucial for its handling, purification, and application in synthetic and medicinal chemistry.

Melting Point

The melting point of a solid is a fundamental physical property indicative of its purity. For 5-Bromo-1-benzothiophene-2-carboxylic acid, a relatively high melting point is observed, consistent with its aromatic and crystalline nature.

| Property | Reported Value |

| Melting Point | 230-238 °C |

This value is a composite from multiple chemical suppliers and should be considered a typical range.

Solubility Profile

| Solvent Class | Expected Solubility | Rationale |

| Polar Protic | ||

| Water | Low | The large, nonpolar benzothiophene ring system dominates the molecule's properties, reducing its ability to form favorable interactions with water molecules.[1] |

| Alcohols (e.g., Ethanol, Methanol) | Moderate to High | The carboxyl group can engage in hydrogen bonding with alcohol solvents, while the organic backbone has favorable interactions with the alkyl portion of the alcohol. |

| Polar Aprotic | ||

| Dimethyl Sulfoxide (DMSO) | High | A powerful polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with limited solubility elsewhere. |

| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is an effective solvent for many organic solids. |

| Acetone | Moderate | A less polar aprotic solvent, it is expected to be a reasonably good solvent for this compound. |

| Nonpolar | ||

| Toluene | Low to Moderate | The aromatic nature of toluene may allow for some favorable pi-stacking interactions with the benzothiophene ring. |

| Hexanes | Very Low | The high polarity of the carboxylic acid group makes it incompatible with nonpolar alkane solvents. |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the physical properties of aromatic carboxylic acids like 5-Bromo-1-benzothiophene-2-carboxylic acid.

Melting Point Determination

A standard method for determining the melting point of a crystalline solid is through the use of a melting point apparatus.

Objective: To determine the melting point range of a solid sample.

Materials:

-

5-Bromo-1-benzothiophene-2-carboxylic acid sample

-

Capillary tubes

-

Melting point apparatus

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind the sample in a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: Set the apparatus to heat at a rate of approximately 10-20 °C per minute for a rapid initial determination. For a more accurate measurement, repeat with a slower heating rate (1-2 °C per minute) as the expected melting point is approached.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Solubility Determination (Qualitative)

A qualitative assessment of solubility can be performed through simple dissolution tests.

Objective: To determine the qualitative solubility of a compound in various solvents.

Materials:

-

5-Bromo-1-benzothiophene-2-carboxylic acid sample

-

A selection of solvents (e.g., water, ethanol, acetone, toluene, hexanes)

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Sample Addition: Add a small, consistent amount of the solid (e.g., ~10 mg) to a series of clean, dry test tubes.

-

Solvent Addition: Add a measured volume of a single solvent (e.g., 1 mL) to each test tube.

-

Mixing: Agitate the mixture by flicking the test tube or using a vortex mixer for a set period (e.g., 1 minute).

-

Observation: Visually inspect the mixture to determine if the solid has dissolved. Classify the solubility as "soluble," "partially soluble," or "insoluble."

-

Heating (Optional): If the compound is insoluble at room temperature, the test tube can be gently warmed to assess solubility at an elevated temperature.

Potential Biological Significance and Signaling Pathways

While 5-Bromo-1-benzothiophene-2-carboxylic acid itself is not extensively studied for its biological activity, the benzothiophene scaffold is a well-established pharmacophore found in numerous bioactive molecules.[3][4] Derivatives of benzothiophene have been investigated for a wide range of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities.[3][4]

For instance, the parent compound, 1-benzothiophene-2-carboxylic acid, has been the subject of molecular docking studies to explore its potential as an anti-inflammatory, antiviral, and leukemia treatment agent.[3] One of the key mechanisms in inflammation involves the cyclooxygenase (COX) enzymes. The diagram below illustrates a simplified logical workflow for assessing the anti-inflammatory potential of a compound like a benzothiophene derivative through its interaction with COX enzymes.

Caption: Workflow for evaluating the anti-inflammatory potential of a benzothiophene derivative.

Furthermore, some benzothiophene derivatives have been identified as agonists of the Stimulator of Interferon Genes (STING) pathway, which is a component of the innate immune system.[5] Activation of the STING pathway can lead to an anti-tumor immune response. The following diagram illustrates a simplified representation of this signaling cascade.

Caption: Simplified STING signaling pathway activated by cytosolic dsDNA.

The diverse biological activities of the benzothiophene class underscore the importance of understanding the fundamental physical properties of key intermediates like 5-Bromo-1-benzothiophene-2-carboxylic acid for their successful application in the development of novel therapeutics.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. savemyexams.com [savemyexams.com]

- 3. Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to 5-Bromobenzo[b]thiophene-2-carboxylic acid (CAS Number: 7312-10-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromobenzo[b]thiophene-2-carboxylic acid (CAS No. 7312-10-9), a key heterocyclic building block in organic synthesis and medicinal chemistry. The document details its physicochemical and spectroscopic properties, safety and handling protocols, and its significant applications in drug discovery and development, with a particular focus on the synthesis of kinase inhibitors. A detailed experimental protocol for the synthesis of a derivative targeting the RhoA/ROCK signaling pathway is provided, alongside a workflow for a representative Suzuki cross-coupling reaction.

Chemical Properties and Data

5-Bromobenzo[b]thiophene-2-carboxylic acid is a stable, solid organic compound. Its chemical structure, featuring a benzothiophene core with a bromine atom at the 5-position and a carboxylic acid group at the 2-position, makes it a versatile intermediate for further chemical modifications.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 5-Bromobenzo[b]thiophene-2-carboxylic acid.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₅BrO₂S | [1][2] |

| Molecular Weight | 257.11 g/mol | [1] |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | 230-234 °C | [3] |

| Boiling Point | 429.7 ± 25.0 °C (Predicted) | [3] |

| Density | 1.813 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 3.29 ± 0.30 (Predicted) | [3] |

| Solubility | Information not readily available. Likely soluble in organic solvents like DMSO and DMF. | |

| Storage Temperature | 2-8°C, protected from light | [2] |

Spectroscopic Data

The structural identity of 5-Bromobenzo[b]thiophene-2-carboxylic acid is confirmed by various spectroscopic techniques.

| Spectroscopy | Key Data and Interpretation | Reference(s) |

| ¹H NMR | Spectral data is available, showing characteristic peaks for the aromatic protons. | [4] |

| IR Spectroscopy | Spectra are available, showing characteristic absorptions for the carboxylic acid O-H and C=O bonds. | [4] |

| Mass Spectrometry | The molecular ion peak would be expected at m/z 256 and 258 in an approximate 1:1 ratio, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br). | [4] |

Synthesis and Reactivity

The reactivity of 5-Bromobenzo[b]thiophene-2-carboxylic acid is primarily centered around two functional groups:

-

Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amidation, and reduction.

-

Bromo Group: The bromine atom on the aromatic ring is amenable to various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the introduction of a wide range of substituents at the 5-position.

Applications in Drug Discovery and Development

5-Bromobenzo[b]thiophene-2-carboxylic acid serves as a crucial starting material for the synthesis of a variety of biologically active molecules. Its derivatives have shown promise in several therapeutic areas.

Anticancer Agents Targeting the RhoA/ROCK Pathway

Recent research has highlighted the potential of benzothiophene derivatives as inhibitors of the RhoA/ROCK signaling pathway.[5][6][7] This pathway is often dysregulated in cancer and plays a significant role in cell proliferation, migration, and invasion.[8][9][10] By targeting this pathway, derivatives of 5-Bromobenzo[b]thiophene-2-carboxylic acid are being investigated as potential anticancer agents.

Below is a diagram of the RhoA/ROCK signaling pathway, illustrating its role in cancer progression.

Caption: The RhoA/ROCK signaling pathway in cancer.

Other Therapeutic Areas

Derivatives of 5-Bromobenzo[b]thiophene-2-carboxylic acid are also being explored for other therapeutic applications, including as antidiabetic agents.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of a key derivative of 5-Bromobenzo[b]thiophene-2-carboxylic acid and a representative cross-coupling reaction.

Synthesis of a Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide Derivative as a RhoA/ROCK Pathway Inhibitor

This protocol is adapted from a study focused on developing anticancer agents targeting the RhoA/ROCK pathway.[5]

Step 1: Esterification of 5-bromobenzo[b]thiophene-3-carboxylic acid

-

To a round-bottom flask, add 5-bromobenzo[b]thiophene-3-carboxylic acid (1.0 eq.), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (2.0 eq.), and 4-Dimethylaminopyridine (DMAP) (4.0 eq.).

-

Add dichloromethane (DCM) as the solvent.

-

Stir the reaction mixture for 5 minutes at room temperature.

-

Add anhydrous ethanol to the mixture.

-

Continue stirring at room temperature for approximately 7.75 hours, monitoring the reaction progress by TLC-MS.

-

Upon completion, evaporate the solvent under reduced pressure.

-

Add diluted hydrochloric acid and extract the aqueous phase with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl 5-bromobenzo[b]thiophene-3-carboxylate.

Step 2: Suzuki Coupling with 1-methyl-4-pyrazole boronic acid pinacol ester

-

Combine the crude ethyl 5-bromobenzo[b]thiophene-3-carboxylate from the previous step with 1-methyl-4-pyrazole boronic acid pinacol ester.

-

Add a palladium catalyst, such as Pd(dppf)Cl₂, to the reaction mixture.

-

Perform the reaction in a suitable solvent system under an inert atmosphere.

-

Heat the reaction mixture and monitor its progress by TLC-MS.

-

Upon completion, perform an appropriate aqueous workup and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain the coupled product.

Step 3: Hydrolysis to the Carboxylic Acid

-

Dissolve the coupled ester in a mixture of ethanol and water.

-

Add sodium hydroxide (2.5 eq.) to the solution.

-

Stir the mixture at 50 °C for approximately 40 minutes, monitoring by TLC-MS.

-

Cool the reaction to room temperature and add ethyl acetate and dilute hydrochloric acid.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the final carboxylic acid derivative.

Representative Suzuki Cross-Coupling Workflow

The following diagram illustrates a general workflow for a Suzuki cross-coupling reaction, a key transformation for derivatizing 5-Bromobenzo[b]thiophene-2-carboxylic acid.

Caption: A general workflow for a Suzuki cross-coupling reaction.

Safety and Handling

5-Bromobenzo[b]thiophene-2-carboxylic acid should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1]

-

Precautionary Measures: Use only in a well-ventilated area. Wear protective gloves, eye protection, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, get medical advice. If swallowed, call a poison center or doctor if you feel unwell.

-

Storage: Keep in a tightly closed container in a dry and well-ventilated place.

Conclusion

5-Bromobenzo[b]thiophene-2-carboxylic acid is a valuable and versatile building block for the synthesis of complex heterocyclic compounds with significant potential in drug discovery. Its utility in the development of novel anticancer agents, particularly those targeting the RhoA/ROCK signaling pathway, underscores its importance for researchers and scientists in the field of medicinal chemistry. The synthetic accessibility and the potential for diverse chemical modifications make it a compound of high interest for the development of future therapeutics.

Disclaimer: This document is intended for informational purposes for a technical audience and should not be used as a substitute for professional scientific or medical advice. Always refer to the original research articles and safety data sheets for complete and accurate information.

References

- 1. 5-Bromo-benzo(b)thiophene-2-carboxylic acid | C9H5BrO2S | CID 737737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Bromobenzo[b]thiophene-2-carboxylic acid | 7312-10-9 [sigmaaldrich.com]

- 3. 5-Bromobenzo[b]thiophene-2-carboxylic acid , 95% , 7312-10-9 - CookeChem [cookechem.com]

- 4. 7312-10-9|5-Bromobenzo[b]thiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Novel Insights into the Roles of Rho Kinase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RhoA/ROCK pathway: implication in osteoarthritis and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

5-Bromo-1-benzothiophene-2-carboxylic Acid: A Pivotal Scaffold for Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-benzothiophene-2-carboxylic acid is a versatile heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. Its rigid bicyclic structure, coupled with the reactivity of the carboxylic acid and the bromine substituent, provides a unique scaffold for the design and synthesis of novel therapeutic agents. This technical guide explores the synthesis, derivatization, and application of 5-bromo-1-benzothiophene-2-carboxylic acid as a core component in the development of bioactive molecules, with a particular focus on its role in the creation of potent anti-inflammatory agents.

Chemical Properties and Synthesis

5-Bromo-1-benzothiophene-2-carboxylic acid possesses a molecular formula of C₉H₅BrO₂S and a molecular weight of 257.11 g/mol . The presence of the electron-withdrawing bromine atom at the 5-position and the carboxylic acid group at the 2-position influences the electron density of the benzothiophene ring system, impacting its reactivity and biological interactions.

Synthesis of 5-Bromo-1-benzothiophene-2-carboxylic Acid

A common synthetic route to 5-bromo-1-benzothiophene-2-carboxylic acid involves the cyclization of a substituted thiophenol derivative. A detailed experimental protocol is provided in the "Experimental Protocols" section of this guide. The general approach involves the reaction of a brominated benzene derivative with a sulfur source, followed by cyclization and subsequent carboxylation.

Application in Medicinal Chemistry: A Case Study in Anti-Inflammatory Drug Discovery

Derivatives of 5-bromo-1-benzothiophene-2-carboxylic acid have shown significant promise as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. This section will focus on the development of N-substituted 5-bromo-1-benzothiophene-2-carboxamides as anti-inflammatory agents.

Mechanism of Action: COX-2 Inhibition

Inflammation is a complex biological response, and prostaglandins are key mediators of this process. Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins. There are two main isoforms of COX: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in housekeeping functions, such as maintaining the integrity of the stomach lining. In contrast, COX-2 is an inducible enzyme, and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy for treating inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.

N-substituted 5-bromo-1-benzothiophene-2-carboxamides have been identified as a class of potent and selective COX-2 inhibitors. The benzothiophene scaffold acts as a scaffold to correctly position the N-substituted carboxamide moiety within the active site of the COX-2 enzyme, leading to its inhibition.

The Discovery and Enduring Legacy of Benzothiophene: A Technical Guide

An In-depth Exploration of the History, Synthesis, and Biological Significance of a Privileged Heterocyclic Scaffold

Introduction

Benzothiophene, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a thiophene ring, represents a cornerstone in the fields of medicinal chemistry, materials science, and organic synthesis. The two primary isomers, the stable benzo[b]thiophene and the less stable benzo[c]thiophene, have captivated chemists for over a century. Benzo[b]thiophene, also known by its historical name thianaphthene, is a naturally occurring compound found in petroleum-related deposits such as lignite tar.[1] Its structural similarity to naphthalene and indole has made it a "privileged scaffold" in drug discovery, leading to the development of several blockbuster drugs. This technical guide provides a comprehensive overview of the discovery and history of benzothiophene compounds, detailing key historical milestones, early synthetic methodologies, and the signaling pathways of prominent benzothiophene-containing pharmaceuticals.

A Journey Through Time: The History of Benzothiophene

The story of benzothiophene is intrinsically linked to the rise of the coal tar industry in the 19th century and the subsequent exploration of aromatic chemistry. While a definitive date for the very first isolation of benzothiophene remains elusive, its presence as a significant component of coal tar suggests its encounter by chemists of that era.[1] The discovery of its simpler cousin, thiophene, by Viktor Meyer in 1882 as a contaminant in benzene derived from coal tar, set the stage for the investigation of other sulfur-containing aromatic compounds.[2]

The first derivative of the less stable benzo[c]thiophene isomer was synthesized in 1922, although its correct structure was not elucidated until 1937. The parent benzo[c]thiophene was finally isolated in 1962.

The more stable and pharmaceutically relevant benzo[b]thiophene likely drew significant attention in the late 19th and early 20th centuries as chemists worked to separate and identify the myriad of compounds within coal tar. Early synthetic efforts focused on building the thiophene ring onto a benzene scaffold.

Key Historical Milestones

| Year | Milestone | Key Researchers/Contributors | Significance |

| 1882 | Discovery of thiophene in coal tar-derived benzene. | Viktor Meyer | Paved the way for the discovery and study of other sulfur-containing heterocycles. |

| 1922 | First synthesis of a benzo[c]thiophene derivative (1,3-diphenylbenzo[c]thiophene). | - | Marked the first laboratory creation of the less stable benzothiophene isomer. |

| 1937 | Correct elucidation of the structure of 1,3-diphenylbenzo[c]thiophene. | - | Provided a correct understanding of the benzo[c]thiophene ring system. |

| 1962 | Isolation and reporting of the parent benzo[c]thiophene. | - | Completed the initial discovery phase of the benzo[c]thiophene isomer. |

Physicochemical Properties of Benzo[b]thiophene

| Property | Value |

| Molecular Formula | C₈H₆S[1] |

| Molar Mass | 134.20 g/mol [3] |

| Appearance | White solid[1] |

| Odor | Naphthalene-like[1] |

| Melting Point | 32 °C (305 K)[1] |

| Boiling Point | 221-222 °C (494-495 K)[4] |

| Density | 1.15 g/cm³[1] |

| Resonance Energy | 58 kcal/mol[4] |

Seminal Syntheses: Early Experimental Protocols

While numerous modern methods exist for the synthesis of benzothiophenes, the early methods laid the groundwork for the field. One of the historically significant approaches is the intramolecular cyclization of aryl thio-substituted precursors. Below is a representative experimental protocol for a classic synthesis of a benzothiophene derivative.

Synthesis of 3-Hydroxybenzo[b]thiophene via Cyclization of Phenylthioacetic Acid

This method involves the reaction of thiophenol with chloroacetic acid to form phenylthioacetic acid, which is then cyclized.

Step 1: Synthesis of Phenylthioacetic Acid

-

Reactants: Thiophenol, chloroacetic acid, sodium hydroxide, water, diethyl ether, hydrochloric acid.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide in water.

-

To this solution, add thiophenol and stir until it dissolves.

-

Slowly add a solution of chloroacetic acid in water to the reaction mixture.

-

Heat the mixture to reflux for 2-3 hours.

-

After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid until a white precipitate forms.

-

Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure phenylthioacetic acid.

-

Step 2: Cyclization to 3-Hydroxybenzo[b]thiophene

-

Reactants: Phenylthioacetic acid, acetic anhydride, sodium acetate.

-

Procedure:

-

In a round-bottom flask, suspend phenylthioacetic acid in acetic anhydride.

-

Add anhydrous sodium acetate to the suspension.

-

Heat the mixture to reflux for 1-2 hours.

-

Pour the hot reaction mixture into ice water and stir vigorously until the excess acetic anhydride has hydrolyzed.

-

The solid product, 3-hydroxybenzo[b]thiophene, is collected by filtration, washed with water, and can be purified by recrystallization.

-

The Modern Era: Benzothiophenes in Medicine

The benzothiophene scaffold is a key component in a number of highly successful pharmaceutical drugs. The following sections detail the mechanisms of action of three prominent examples.

Zileuton: An Inhibitor of Leukotriene Synthesis

Zileuton is an orally active inhibitor of 5-lipoxygenase (5-LOX), an enzyme crucial for the biosynthesis of leukotrienes.[4][5] Leukotrienes are inflammatory mediators implicated in the pathophysiology of asthma.[4] By inhibiting 5-LOX, zileuton effectively blocks the entire leukotriene synthesis pathway, preventing the formation of leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[4] This leads to a reduction in bronchoconstriction, airway inflammation, and mucus production.[4]

Raloxifene: A Selective Estrogen Receptor Modulator (SERM)

Raloxifene is a selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogen agonist and antagonist effects.[6][7] It binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[6][7] In bone tissue, raloxifene acts as an estrogen agonist, inhibiting bone resorption and increasing bone mineral density.[7][8] Conversely, in breast and uterine tissues, it acts as an estrogen antagonist, blocking the proliferative effects of estrogen. This dual activity makes it effective for the prevention and treatment of osteoporosis and for reducing the risk of invasive breast cancer in postmenopausal women.[8]

Sertaconazole: A Dual-Action Antifungal Agent

Sertaconazole is a topical antifungal agent with a unique dual mechanism of action.[9] Like other azole antifungals, it inhibits the fungal cytochrome P450 enzyme 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[1][9] The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the membrane's integrity and function. Uniquely, the benzothiophene ring of sertaconazole is believed to interact with the fungal cell membrane, forming pores that lead to ATP leakage and cell death.[10] Sertaconazole also exhibits anti-inflammatory properties by activating the p38-COX-2-PGE2 pathway and has been shown to inhibit the Stat3/IL-8 signaling pathway in breast cancer cells.[11][12]

References

- 1. Benzothiophene - Wikipedia [en.wikipedia.org]

- 2. Thiophene - Wikipedia [en.wikipedia.org]

- 3. Benzo(B)Thiophene | C8H6S | CID 7221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]

- 5. ime.usp.br [ime.usp.br]

- 6. Organic Chemistry-Synthesis of Benzothiophene | PDF [slideshare.net]

- 7. Benzothiophene synthesis [organic-chemistry.org]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Auwers synthesis - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

The Rising Therapeutic Potential of Brominated Benzothiophenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzothiophene scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities. The introduction of bromine atoms to this heterocyclic system has been shown to modulate and, in many cases, enhance its therapeutic properties. This technical guide provides an in-depth exploration of the potential therapeutic applications of brominated benzothiophenes, focusing on their anticancer, antimicrobial, and neuroprotective effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to serve as a comprehensive resource for researchers in the field.

Therapeutic Applications and Quantitative Data

Brominated benzothiophenes have demonstrated significant potential across several therapeutic areas. The data presented below summarizes their activity in anticancer, antibacterial, and antifungal applications, providing a comparative overview of different derivatives.

Anticancer Activity

Brominated benzothiophene derivatives have emerged as a promising class of anticancer agents. Their mechanisms of action often involve the disruption of cellular processes crucial for cancer cell proliferation and survival, such as tubulin polymerization and key signaling pathways.

Table 1: Anticancer Activity of Brominated Benzothiophene Analogs

| Compound ID | Cancer Cell Line | Assay Type | Activity Metric | Value | Reference |

| 5 | Various (60 cell lines) | Growth Inhibition | GI50 | 10.0 nM - 90.9 nM | [1] |

| 6 | Various (60 cell lines) | Growth Inhibition | GI50 | < 10.0 nM (in most lines) | [1] |

| 13 | Various (60 cell lines) | Growth Inhibition | GI50 | < 10.0 nM (in most lines) | [1] |

| b19 | MDA-MB-231 | Proliferation | IC50 | Not specified | [2][3] |

Note: GI50 refers to the concentration for 50% growth inhibition.

Antimicrobial Activity

The antimicrobial properties of brominated benzothiophenes have been extensively studied, revealing potent activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity.

Table 2: Antibacterial Activity of Brominated Benzothiophene Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 3-bromobenzo[b]thiophene derivative | S. aureus | Not specified | [4] |

| 3-bromobenzo[b]thiophene derivative | M. luteus | Not specified | [4] |

| 3-bromobenzo[b]thiophene derivative | E. faecalis | Not specified | [4] |

| 3-bromobenzo[b]thiophene derivative | E. coli | Not specified | [4] |

| 3-bromobenzo[b]thiophene derivative | P. aeruginosa | Not specified | [4] |

| Indolobenzothiophenes (Class 3-6) | MRSA USA300 Lac*lux | 1 - >32 | [5] |

| Indolobenzothiophenes (Class 3-6) | MRSA JE2 | 2 - >32 | [5] |

Table 3: Antifungal Activity of Brominated Benzothiophene Derivatives

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| 3-halobenzo[b]thiophene derivative | C. albicans | 16 | [6] |

| 3-halobenzo[b]thiophene derivative | C. tropicalis | Not specified | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for the synthesis of brominated benzothiophenes and their subsequent biological evaluation.

Synthesis of Brominated Benzothiophenes

Protocol 2.1.1: Bromination of Benzo[b]thiophene [7]

-

Dissolve benzo[b]thiophene (1 equivalent) in a mixture of chloroform and acetic acid.

-

Cool the solution to 0°C.

-

Stepwise, add N-Bromosuccinimide (NBS) (1.25 equivalents) to the reaction mixture over a period of 4 hours.

-

Allow the mixture to stir at room temperature for 48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with chloroform.

-

Wash the organic layer successively with a saturated solution of sodium thiosulfate, sodium carbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the resulting crude product by passing it through a pad of silica gel, eluting with hexane, to afford 3-bromo-1-benzothiophene.

Protocol 2.1.2: Palladium-Catalyzed Sonogashira Coupling [8][9]

-

To a reaction vessel, add the aryl or vinyl halide (1 equivalent), a palladium catalyst (e.g., Pd(PPh3)2Cl2, 0.02 equivalents), and a copper(I) cocatalyst (e.g., CuI, 0.04 equivalents).

-

Add a terminal alkyne (1.2 equivalents) to the mixture.

-

Add an amine base (e.g., triethylamine, 2.5 equivalents) and a suitable solvent (e.g., anhydrous THF).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and work up by diluting with a suitable organic solvent and washing with aqueous solutions to remove the catalyst and salts.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

Biological Assays

Protocol 2.2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [4][10]

-

Prepare a stock solution of the brominated benzothiophene derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Prepare a standardized inoculum of the test microorganism (bacterium or fungus) according to established guidelines (e.g., CLSI).

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2.2.2: MTT Assay for Anticancer Cell Viability [10]

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the brominated benzothiophene derivative for a specified duration (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO or a solubilization buffer).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 or IC50 value.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which brominated benzothiophenes exert their therapeutic effects is crucial for rational drug design and development. Visualizing these complex signaling pathways can aid in this understanding.

Anticancer Mechanisms

Several benzothiophene derivatives exhibit anticancer activity by interfering with the dynamics of microtubules, which are essential for cell division.[1] By inhibiting tubulin polymerization, these compounds can arrest the cell cycle and induce apoptosis in cancer cells.

The RhoA/ROCK signaling pathway plays a critical role in cancer cell migration and invasion. Certain brominated benzothiophene derivatives have been shown to inhibit this pathway, thereby reducing the metastatic potential of cancer cells.[2][3]

Neuroprotective Mechanisms

Neuroinflammation is a key contributor to the pathogenesis of neurodegenerative diseases. Brominated benzothiophenes may offer neuroprotection by modulating inflammatory signaling pathways within the central nervous system. The JAK/STAT pathway is a critical regulator of the inflammatory response.

Conclusion

Brominated benzothiophenes represent a versatile and promising class of compounds with significant therapeutic potential. Their demonstrated efficacy in anticancer, antimicrobial, and potentially neuroprotective applications warrants further investigation. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate future research and development efforts, ultimately aiming to translate the potential of these compounds into novel clinical therapies. The continued exploration of structure-activity relationships and the elucidation of their precise molecular targets will be pivotal in advancing brominated benzothiophenes through the drug discovery pipeline.

References

- 1. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research Portal [ircommons.uwf.edu]

- 5. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Bromo-1-benzothiophene synthesis - chemicalbook [chemicalbook.com]

- 8. scispace.com [scispace.com]

- 9. Synthesis of 2-substituted benzo[ b ]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26611H [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

Structural Analysis of 5-Bromo-1-benzothiophene-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-benzothiophene-2-carboxylic acid is a halogenated heterocyclic compound belonging to the benzothiophene class of molecules. The benzothiophene scaffold, consisting of a benzene ring fused to a thiophene ring, is a prominent structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a bromine atom at the 5-position and a carboxylic acid group at the 2-position provides versatile handles for synthetic modification, making it an attractive starting material for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the structural analysis of 5-Bromo-1-benzothiophene-2-carboxylic acid, including its physicochemical properties, spectroscopic characterization, and a discussion of relevant experimental protocols and potential biological significance.

Physicochemical Properties

The fundamental physicochemical properties of 5-Bromo-1-benzothiophene-2-carboxylic acid are summarized in the table below. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.

| Property | Value | Reference |

| Molecular Formula | C₉H₅BrO₂S | [1][2] |

| Molecular Weight | 257.11 g/mol | [1] |

| CAS Number | 7312-10-9 | [1] |

| Appearance | Solid | [2] |

| InChI | 1S/C9H5BrO2S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,(H,11,12) | [1][2] |

| InChIKey | ONNFNEFYXIPHCA-UHFFFAOYSA-N | [1][2] |

| SMILES | C1=CC2=C(C=C1Br)C=C(S2)C(=O)O | [1] |

Structural Elucidation

Spectroscopic Data

The following table summarizes the expected and reported spectroscopic characteristics for 5-Bromo-1-benzothiophene-2-carboxylic acid.

| Technique | Expected/Reported Data |

| ¹H NMR | Aromatic protons and a carboxylic acid proton signal are expected.[3] |

| ¹³C NMR | Signals corresponding to the carbon atoms of the benzothiophene core and the carboxylic acid group are anticipated.[3] |

| FT-IR | Characteristic vibrational bands for the O-H of the carboxylic acid, C=O stretching, and aromatic C-H and C=C bonds are expected. |

| Mass Spectrometry | The molecular ion peak and characteristic fragmentation patterns are expected.[3] |

Note: While commercial suppliers indicate the availability of spectral data, detailed peak lists and spectra for 5-Bromo-1-benzothiophene-2-carboxylic acid are not consistently found in the reviewed literature. The interpretation below is based on established principles of spectroscopy and data for analogous compounds.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and characterization of 5-Bromo-1-benzothiophene-2-carboxylic acid. Below are generalized procedures based on common organic chemistry techniques and literature precedents for related compounds.

Synthesis of 5-Bromo-1-benzothiophene-2-carboxylic acid

A common route to substituted benzothiophenes involves the cyclization of appropriately substituted precursors. While a specific protocol for this exact molecule is not detailed in the search results, a plausible synthetic workflow can be outlined.

Caption: Plausible synthetic workflow for 5-Bromo-1-benzothiophene-2-carboxylic acid.

Protocol:

-

Coupling and Cyclization: A substituted thiophenol can be coupled with a bromo-substituted phenylacetylene derivative under basic conditions, followed by an intramolecular cyclization to form the benzothiophene ring system.

-

Carboxylation: The 2-position of the benzothiophene ring can be carboxylated using a strong base such as n-butyllithium followed by quenching with carbon dioxide.

-

Purification: The crude product is typically purified by recrystallization or column chromatography.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Spectroscopy: Acquire the spectrum on a 300 or 400 MHz spectrometer. Expected signals would include multiplets in the aromatic region (approx. 7.0-8.5 ppm) and a broad singlet for the carboxylic acid proton (typically >10 ppm).

-

¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. Expected signals would include those for the aromatic carbons and a signal for the carboxylic carbon (typically >160 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Look for characteristic peaks: a broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron impact (EI).

-

Data Acquisition: Acquire the mass spectrum. The molecular ion peak (M⁺) should be observable, and the fragmentation pattern can provide further structural information. For this compound, fragments corresponding to the loss of COOH and Br would be expected.

Potential Biological Significance and Signaling Pathways

While the specific biological targets and signaling pathways of 5-Bromo-1-benzothiophene-2-carboxylic acid are not yet well-defined in the literature, the benzothiophene scaffold is known to be a key component in a variety of biologically active molecules. For instance, derivatives of benzothiophene have been investigated for their potential to inhibit the RhoA/ROCK pathway, which is implicated in cancer cell proliferation and metastasis.

Caption: Representative signaling pathway potentially targeted by benzothiophene derivatives.

This generalized pathway illustrates how a benzothiophene-based inhibitor might interfere with the RhoA signaling cascade. RhoA, a small GTPase, activates its downstream effector, ROCK (Rho-associated coiled-coil containing protein kinase), leading to cellular responses that promote cancer progression. The development of molecules like 5-Bromo-1-benzothiophene-2-carboxylic acid and its derivatives could lead to novel therapeutics that target such pathways. Further research is needed to elucidate the specific molecular interactions and biological effects of this compound.

Conclusion

5-Bromo-1-benzothiophene-2-carboxylic acid is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Its structure can be confidently characterized using a combination of standard spectroscopic techniques. While detailed experimental data for this specific molecule is somewhat sparse in the public domain, this guide provides a solid foundation for its structural analysis based on established chemical principles and data from related compounds. Future research into the biological activities of this compound and its derivatives is warranted to explore its full potential in drug discovery and development.

References

An In-depth Technical Guide to the Reactivity of the Bromine Atom in 5-Bromo-1-benzothiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the bromine atom at the C5 position of 5-Bromo-1-benzothiophene-2-carboxylic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to the susceptibility of its bromine atom to participate in a variety of palladium-catalyzed cross-coupling reactions. This document details the experimental conditions and outcomes for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, providing researchers with the necessary information to functionalize the 1-benzothiophene scaffold. The guide includes structured data tables for quantitative comparison, detailed experimental protocols, and visualizations of the reaction mechanisms to facilitate a deeper understanding of the chemical transformations.

Introduction

The 1-benzothiophene moiety is a prominent heterocyclic scaffold found in numerous biologically active compounds and functional organic materials. The ability to selectively functionalize this core structure is crucial for the development of novel therapeutic agents and advanced materials. 5-Bromo-1-benzothiophene-2-carboxylic acid serves as a key starting material, with the bromine atom at the 5-position providing a reactive handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions are particularly effective for the transformation of this aryl bromide, offering mild and versatile methods for the synthesis of complex derivatives. This guide focuses on the practical application of several key palladium-catalyzed reactions to modify the 5-position of the 1-benzothiophene ring system.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in 5-Bromo-1-benzothiophene-2-carboxylic acid exhibits typical reactivity for an aryl bromide in palladium-catalyzed cross-coupling reactions. Due to the potential for the carboxylic acid group to interfere with certain catalysts or reagents, it is common practice to first protect it as an ester (e.g., methyl or ethyl ester) before performing the cross-coupling reaction. The subsequent hydrolysis of the ester group regenerates the carboxylic acid.

Quantitative Data Summary

The following table summarizes the reported yields for the Suzuki-Miyaura coupling of an esterified derivative of 5-Bromo-1-benzothiophene-2-carboxylic acid with various arylboronic acids. While specific data for Heck, Sonogashira, and Buchwald-Hartwig reactions on this exact substrate are not extensively reported in the literature, the general protocols provided in the subsequent sections are based on reactions with closely related bromo-heterocyclic compounds and are expected to provide good to excellent yields under optimized conditions.

Table 1: Suzuki-Miyaura Coupling of Pentyl 5-bromo-1-benzothiophene-2-carboxylate with Various Arylboronic Acids [1]

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | Pentyl 5-phenyl-1-benzothiophene-2-carboxylate | 50.2 |

| 2 | 4-Methoxyphenylboronic acid | Pentyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate | 33.0 |

| 3 | 4-Chlorophenylboronic acid | Pentyl 5-(4-chlorophenyl)-1-benzothiophene-2-carboxylate | 76.5 |

| 4 | 3,4-Dichlorophenylboronic acid | Pentyl 5-(3,4-dichlorophenyl)-1-benzothiophene-2-carboxylate | 51.5 |

| 5 | 4-(Trifluoromethyl)phenylboronic acid | Pentyl 5-(4-(trifluoromethyl)phenyl)-1-benzothiophene-2-carboxylate | 52.7 |

Experimental Protocols

The following sections provide detailed experimental protocols for key palladium-catalyzed cross-coupling reactions. These are general procedures that can be adapted for 5-Bromo-1-benzothiophene-2-carboxylic acid, likely after esterification of the carboxylic acid.

Suzuki-Miyaura Coupling

This reaction forms a new carbon-carbon bond between the benzothiophene core and an aryl, heteroaryl, or vinyl group.

General Protocol:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the ester of 5-Bromo-1-benzothiophene-2-carboxylic acid (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), to the flask.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water in a 4:1 to 10:1 ratio).

-

Reaction: Heat the reaction mixture with vigorous stirring to a temperature between 80-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

Application Notes and Protocols: Synthesis and Evaluation of 5-Bromo-1-benzothiophene-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 5-Bromo-1-benzothiophene-2-carboxylic acid and its derivatives, which are of significant interest in medicinal chemistry due to their potential as therapeutic agents. These compounds have been investigated for a variety of biological activities, including as anticancer agents. This guide includes synthetic procedures, quantitative data on biological activity, and an overview of a relevant signaling pathway.

Introduction

Benzothiophene scaffolds are prevalent in a wide range of biologically active compounds and approved pharmaceuticals. The unique structural and electronic properties of the benzothiophene ring system make it a privileged scaffold in drug discovery. The introduction of a bromine atom at the 5-position and a carboxylic acid at the 2-position provides a versatile template for the generation of diverse derivatives through various chemical transformations, such as amide bond formation and cross-coupling reactions. These modifications allow for the fine-tuning of physicochemical properties and biological activity, making this class of compounds a rich area for therapeutic exploration.

Synthesis Protocols

The synthesis of 5-Bromo-1-benzothiophene-2-carboxylic acid can be achieved through a multi-step process starting from commercially available materials. The general synthetic workflow involves the formation of the benzothiophene core, followed by functional group manipulations. Subsequently, the carboxylic acid moiety can be derivatized to generate a library of compounds for structure-activity relationship (SAR) studies.

Protocol 1: Synthesis of 5-Bromo-1-benzothiophene-2-carboxylic acid

This protocol outlines a potential synthetic route involving the formation of a benzothiophene carbaldehyde intermediate, followed by bromination and oxidation.

Step 1: Synthesis of Benzo[b]thiophene-2-carbaldehyde

This step is adapted from a procedure for the one-pot synthesis from methylthiobenzene.[1][2][3][4]

-

Materials: Methylthiobenzene, n-Butyllithium (n-BuLi) in hexanes, Tetramethylethylenediamine (TMEDA), Anhydrous N,N-Dimethylformamide (DMF), Hexane, Diethyl ether (Et2O), 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate solution (NaHCO3), Brine, Anhydrous sodium sulfate (Na2SO4).

-

Procedure:

-

To a solution of methylthiobenzene (1.0 eq) in hexane, add TMEDA (3.0 eq) under a nitrogen atmosphere with stirring.

-

Cool the mixture to 0 °C for 10 minutes.

-

Add a solution of n-BuLi in hexanes (3.0 eq) dropwise at 0 °C.

-

Stir the reaction mixture at 0 °C for 15 minutes and then at room temperature for 24 hours.

-

Cool the mixture and slowly add anhydrous DMF (3.4 eq) with vigorous stirring.

-

Allow the mixture to stir at room temperature for 24 hours.

-

Quench the reaction with 1 M HCl.

-

Separate the organic phase and wash sequentially with 1 M HCl, water, and brine.

-

Extract the aqueous layers with Et2O.

-

Combine all organic phases, dry over Na2SO4, filter, and concentrate under reduced pressure to yield benzo[b]thiophene-2-carbaldehyde.

-

Step 2: Bromination of Benzo[b]thiophene-2-carbaldehyde